
oxalic acid;N-phenylmethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;N-phenylmethoxyethanamine is a compound that combines oxalic acid, a well-known organic acid, with N-phenylmethoxyethanamine, an amine derivativeIt is known for its chelating properties and its role in various biological and industrial processes . N-phenylmethoxyethanamine is an organic compound that contains both amine and ether functional groups, making it versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-phenylmethoxyethanamine typically involves the reaction of oxalic acid with N-phenylmethoxyethanamine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add N-phenylmethoxyethanamine. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-phenylmethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine and ether groups in N-phenylmethoxyethanamine can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Oxalic acid;N-phenylmethoxyethanamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of oxalic acid;N-phenylmethoxyethanamine involves its interaction with molecular targets through its functional groups. The oxalic acid component can chelate metal ions, affecting various biochemical pathways. The N-phenylmethoxyethanamine part can interact with receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with applications in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and used in various industrial processes .
Uniqueness
Oxalic acid;N-phenylmethoxyethanamine is unique due to its combination of oxalic acid’s strong chelating properties and N-phenylmethoxyethanamine’s versatile functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific and industrial applications .
Properties
CAS No. |
650635-27-1 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
oxalic acid;N-phenylmethoxyethanamine |
InChI |
InChI=1S/C9H13NO.C2H2O4/c1-2-10-11-8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7,10H,2,8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
HZDKPSHEGRJFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCNOCC1=CC=CC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)
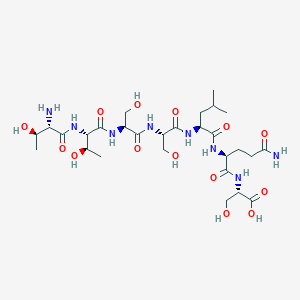
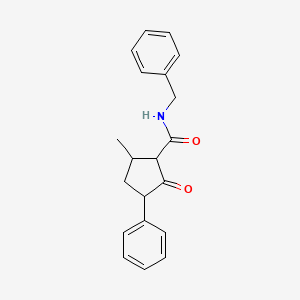
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
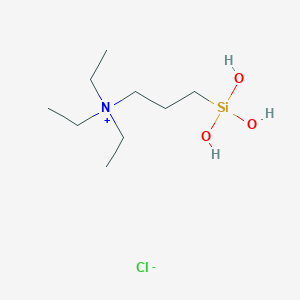
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)

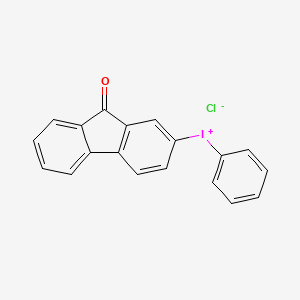
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
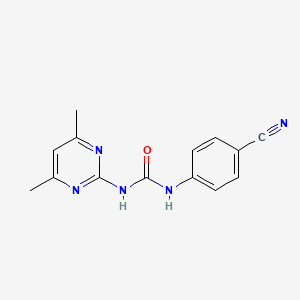
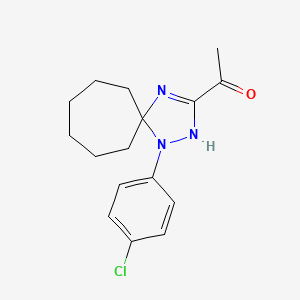
![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
